molecular formula C19H13Cl2N3S2 B2818446 5-(2-Anilinovinyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-4-isothiazolecarbonitrile CAS No. 338778-53-3

5-(2-Anilinovinyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-4-isothiazolecarbonitrile

Cat. No.: B2818446
CAS No.: 338778-53-3
M. Wt: 418.35
InChI Key: AJOFUSIQLQUTSU-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Anilinovinyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-4-isothiazolecarbonitrile is a heterocyclic compound featuring an isothiazole core substituted with a carbonitrile group at position 4, a 2,6-dichlorobenzylsulfanyl moiety at position 3, and a 2-anilinovinyl group at position 3. The 2,6-dichlorobenzyl group enhances lipophilicity and may contribute to binding interactions in biological systems .

Properties

IUPAC Name

5-[(E)-2-anilinoethenyl]-3-[(2,6-dichlorophenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3S2/c20-16-7-4-8-17(21)15(16)12-25-19-14(11-22)18(26-24-19)9-10-23-13-5-2-1-3-6-13/h1-10,23H,12H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOFUSIQLQUTSU-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC=CC2=C(C(=NS2)SCC3=C(C=CC=C3Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/C=C/C2=C(C(=NS2)SCC3=C(C=CC=C3Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Anilinovinyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-4-isothiazolecarbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the isothiazolecarbonitrile core, followed by the introduction of the anilinovinyl and dichlorobenzyl sulfanyl groups through sequential substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and catalysts is crucial to achieving a sustainable and economically viable production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Anilinovinyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-4-isothiazolecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

5-(2-Anilinovinyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-4-isothiazolecarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that are useful in treating various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-Anilinovinyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-4-isothiazolecarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Comparisons

Table 1: Key Properties of 5-(2-Anilinovinyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-4-isothiazolecarbonitrile and Analogous Compounds

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
This compound Isothiazole 2-Anilinovinyl, 2,6-dichlorobenzylsulfanyl, carbonitrile ~400 (estimated) Not reported High lipophilicity due to dichlorobenzyl; potential π–π interactions
5-[2-(4-Chloroanilino)vinyl]-3-[(2,6-dichlorobenzyl)sulfanyl]-4-isothiazolecarbonitrile Isothiazole 4-Chloroanilinovinyl, 2,6-dichlorobenzylsulfanyl, carbonitrile ~434 (estimated) Not reported Enhanced electron-withdrawing effect from 4-Cl; may alter binding affinity
Compounds 7c–7d () Oxadiazole-thiazole Methylphenylpropanamide, amino-thiazole 375–389 134–178 Lower molecular weight; polar amide groups improve solubility
(S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid () Amino acid 2,6-Dichlorobenzyl, alkyne ~260 (estimated) Not reported Binds collagenase via H-bonds (1.961 Å) and π–π interactions (4.249 Å)

Key Observations:

  • Core Heterocycles: The isothiazole core in the target compound differs from oxadiazole-thiazole hybrids () and amino acid backbones ().
  • Substituent Effects: The 2,6-dichlorobenzyl group in the target compound and analogs enhances binding through hydrophobic and π–π interactions. However, positional isomerism (e.g., 2,4-dichloro vs. 2,6-dichloro) alters interaction distances and Gibbs free energy (e.g., −6.4 vs. −6.5 kcal/mol in collagenase binding) .
  • Solubility and Bioavailability: Compounds with polar amide groups () exhibit lower melting points (134–178°C) and likely improved solubility compared to the target compound, which lacks such groups .

Biological Activity

5-(2-Anilinovinyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-4-isothiazolecarbonitrile is a synthetic compound that has garnered attention for its potential biological activities. The compound features a unique structure that includes an isothiazole ring, a nitrile group, and a sulfanyl moiety, which contribute to its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₃Cl₂N₃S, with a molecular weight of approximately 368.89 g/mol. Its structure can be represented as follows:

  • Isothiazole Ring : A five-membered ring containing sulfur and nitrogen.
  • Vinyl Group : Contributes to the compound's reactivity.
  • Sulfanyl Moiety : Enhances interaction with biological targets.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for combating oxidative stress associated with various diseases, including cancer and neurodegenerative disorders. In vitro assays have demonstrated its capacity to scavenge free radicals effectively, suggesting potential therapeutic applications in oxidative stress-related conditions .

Anticancer Potential

The compound has shown promise in anticancer studies. Preliminary data indicate that it may inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have reported that similar compounds with isothiazole frameworks exhibit cytotoxic effects against breast and lung cancer cells . The specific pathways through which this compound exerts its anticancer effects are still under investigation but may involve interactions with key signaling pathways related to cell growth and survival.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.
  • Receptor Interaction : It could interact with cellular receptors that modulate growth signals.
  • Gene Expression Modulation : Potential alteration in the expression of genes related to apoptosis and cell cycle regulation.

Data Table: Biological Activity Overview

Activity TypeAssay TypeFindingsReference
AntioxidantDPPH ScavengingSignificant free radical scavenging
AnticancerMTT AssayInhibition of cell proliferation
Enzyme InteractionEnzyme Inhibition AssayPotential inhibition of key enzymes

Case Studies

Several studies have explored the biological activity of compounds structurally similar to this compound. For example:

  • Study on Isothiazole Derivatives : A study published in the Journal of Fluorine Chemistry investigated various isothiazole derivatives for their anticancer properties. The results indicated that certain modifications enhanced cytotoxicity against breast cancer cells .
  • Antioxidant Studies : Another research highlighted the antioxidant capabilities of sulfanyl-containing compounds, demonstrating their effectiveness in reducing oxidative stress markers in cellular models.

Q & A

Q. What are the standard synthetic routes for 5-(2-Anilinovinyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-4-isothiazolecarbonitrile?

Synthesis typically involves multi-step protocols, including:

  • Condensation reactions to form the isothiazole core, followed by nucleophilic substitution to introduce the 2,6-dichlorobenzylsulfanyl group.
  • Vinylation of the aniline moiety using palladium-catalyzed cross-coupling or base-mediated elimination, as seen in analogous heterocyclic systems .
  • Purification via column chromatography and recrystallization for structural verification.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • FT-IR : Identifies functional groups (e.g., C≡N stretch ~2200 cm⁻¹, S-C=S vibrations ~600–700 cm⁻¹) .
  • NMR : ¹H/¹³C spectra confirm substituent positions (e.g., aromatic protons, vinyl protons, and dichlorobenzyl splitting patterns).
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) validates bond lengths/angles and detects structural distortions .

Q. What are the preliminary biological screening protocols for this compound?

  • Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi (e.g., Candida albicans), with MIC (Minimum Inhibitory Concentration) determination .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins.

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and target interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to enzymes (e.g., fungal CYP51 or bacterial topoisomerase IV). Adjust docking parameters (grid size, flexibility) to account for steric bulk from the dichlorobenzyl group .
  • DFT calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .

Q. What strategies resolve contradictions in crystallographic data interpretation?

  • Validation tools : Use PLATON (e.g., ADDSYM for missed symmetry) and checkCIF to identify outliers in bond distances/angles .
  • Twinned data refinement : SHELXL’s TWIN/BASF commands handle pseudo-merohedral twinning, common in bulky aromatic systems .

Q. How does modifying substituents (e.g., sulfanyl groups) affect bioactivity?

  • SAR studies : Replace the 2,6-dichlorobenzylsulfanyl group with fluorinated or methylated analogs to assess:
  • Antifungal potency : Increased logP from halogens enhances membrane penetration but may raise cytotoxicity .
  • Metabolic stability : Microsomal assays (e.g., liver microsomes) quantify CYP450-mediated degradation.

Q. What experimental designs optimize yield in large-scale synthesis?

  • DoE (Design of Experiments) : Vary reaction temperature, solvent (DMF vs. THF), and catalyst loading (e.g., Pd(OAc)₂) to identify optimal conditions .
  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., vinylation).

Methodological Considerations Table

Aspect Techniques Key Parameters References
Synthesis Nucleophilic substitution, Pd-couplingReaction time, solvent polarity, catalyst
Structural Analysis XRD (SHELXL), FT-IR, NMRResolution, R-factor, spectral baselines
Biological Assays Microdilution, MTTIncubation time, cell viability thresholds
Computational Studies Docking (AutoDock), DFT (Gaussian)Grid spacing, basis sets (B3LYP/6-31G**)

Contradiction Analysis

  • Crystallographic disorder : If the dichlorobenzyl group exhibits positional disorder, refine using PART/SUMP constraints in SHELXL or collect data at lower temperatures .
  • Bioactivity variability : Control solvent polarity (DMSO vs. aqueous buffers) in assays to mitigate aggregation artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.